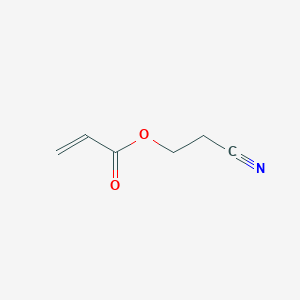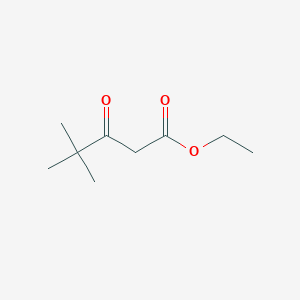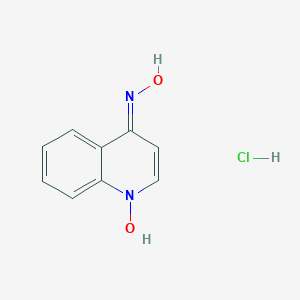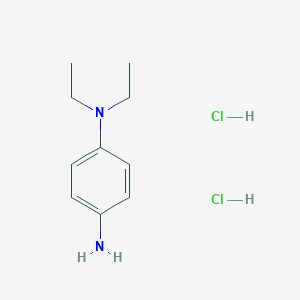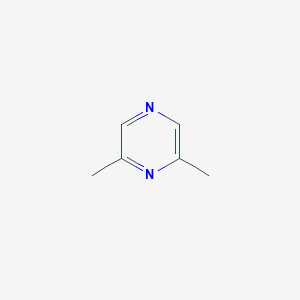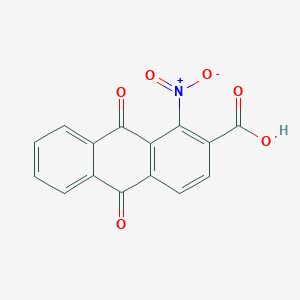
1-Nitro-2-carboxyanthraquinone
Overview
Description
1-Nitro-2-carboxyanthraquinone is a compound that can be associated with the broader class of nitro-anthraquinone derivatives. These compounds are characterized by the presence of nitro groups and carboxylic acid functionalities attached to the anthraquinone core. The anthraquinone structure itself is a polycyclic aromatic compound with two ketone groups, and it is well-known for its application in dyes and pigments. The nitro and carboxy functionalities introduce reactivity that can be exploited in various chemical transformations and applications, including the synthesis of coordination polymers and the study of their magnetic properties .
Synthesis Analysis
The synthesis of nitro-anthraquinone derivatives can be approached through various methods. For instance, the synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds in water has been reported, which could be related to the synthesis of nitro-anthraquinone derivatives . Additionally, the synthesis of nitroquinolones and their transformation into various derivatives has been described, indicating the versatility of nitro compounds in chemical synthesis . Although these methods do not directly describe the synthesis of 1-Nitro-2-carboxyanthraquinone, they provide insight into the types of reactions and conditions that might be employed for its preparation.
Molecular Structure Analysis
The molecular structure of 1-Nitro-2-carboxyanthraquinone would consist of an anthraquinone core with a nitro group at the 1-position and a carboxylic acid group at the 2-position. The presence of these functional groups can influence the electronic structure and reactivity of the molecule. For example, the synthesis and characterization of a nitroxide-semiquinone biradical demonstrate how the introduction of different functional groups can affect the electronic properties of quinone derivatives .
Chemical Reactions Analysis
Nitro-anthraquinone derivatives can undergo various chemical reactions. The reductive transformation of nitro compounds by humic substances and anthraquinone derivatives has been studied, showing the potential for redox reactions . Additionally, the reaction of phthalic anhydrides with nitro compounds to synthesize isoquinolines indicates the reactivity of nitro groups in cyclization reactions . These studies suggest that 1-Nitro-2-carboxyanthraquinone could also participate in similar redox and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Nitro-2-carboxyanthraquinone would be influenced by its nitro and carboxy groups. For example, the study of the magnetic properties of coordination polymers based on anthraquinone derivatives shows how the structure of the anthraquinone core can impact the material's magnetic behavior . The luminescent properties of these complexes were also investigated, which could be relevant to the photophysical properties of 1-Nitro-2-carboxyanthraquinone . Furthermore, the structure-carcinogenicity study of nitroquinoline oxides using pattern recognition techniques highlights the importance of structural parameters in determining the properties of nitro compounds .
Scientific Research Applications
-
Anticancer Agents
- Field : Medical and Pharmaceutical Research .
- Application : Anthraquinones form the core of various anticancer agents . They inhibit cancer progression by targeting essential cellular proteins .
- Methods : Structural modifications of the anthraquinone core result in the development of new anthraquinone-based compounds as promising anticancer agents .
- Results : Anthraquinones have shown to inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis and tumor angiogenesis, regulate the host immune response, and reverse tumor cell multidrug resistance .
-
Electrochemical Applications
- Field : Organic Electronics .
- Application : Anthraquinones have been identified as a promising lead structure for various applications in organic electronics .
- Methods : Systematic experimental screening of the associated electrochemical potentials of anthraquinones and their derivatives is performed .
- Results : The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives have been correlated against newly measured experimental data .
-
Dye Synthesis
- Field : Textile and Material Science .
- Application : Anthraquinones are used in the synthesis of dyes. They form the core structure of many synthetic and natural dyes .
- Methods : The synthesis of most anthraquinone dyes is based on anthraquinone sulfonic acid or nitroanthraquinone, which is obtained by sulfonation or nitration of anthraquinone .
- Results : Vibrant blue dyes are obtained by replacing the bromine substituent with an aliphatic or aromatic amine .
-
Organic Chemistry
- Field : Organic Chemistry .
- Application : Nitro-containing compounds, such as 1-Nitro-2-carboxyanthraquinone, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .
- Methods : These compounds have received considerable attention from the synthetic chemistry community, since they have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway .
- Results : Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives .
-
Pharmaceutical Research
- Field : Pharmaceutical Research .
- Application : Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .
- Methods : They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
- Results : Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
- Analytical Chemistry
- Field : Analytical Chemistry .
- Application : Nitro-containing compounds, such as 1-Nitro-2-carboxyanthraquinone, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .
- Methods : These compounds have received considerable attention from the synthetic chemistry community, since they have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway .
- Results : Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives .
properties
IUPAC Name |
1-nitro-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOCDYOEOUEPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155768 | |
| Record name | 1-Nitro-2-carboxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-carboxyanthraquinone | |
CAS RN |
128-67-6 | |
| Record name | 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-2-carboxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-2-carboxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



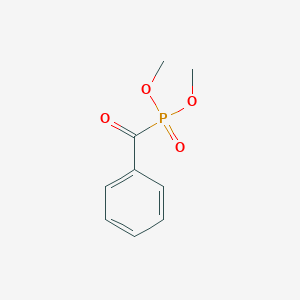
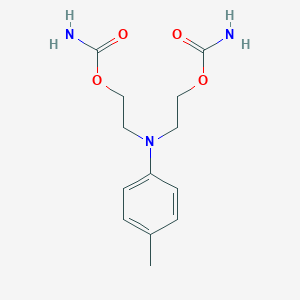

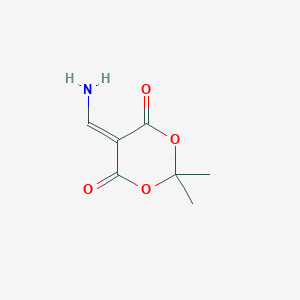
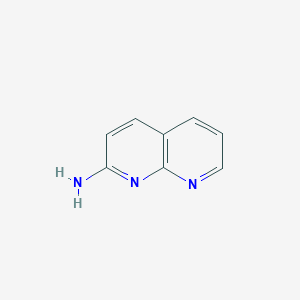
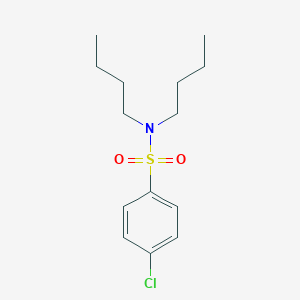
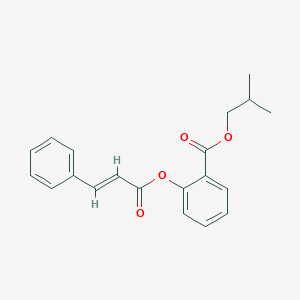
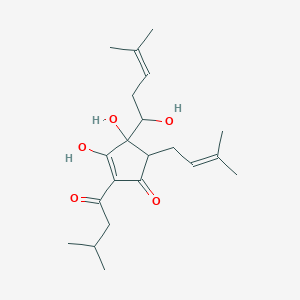
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
